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Compound of Interest

Compound Name: (S)-1-(3-bromophenyl)ethanamine

Cat. No.: B148937 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Despite a comprehensive search, publicly available, detailed experimental

spectroscopic data (NMR, IR, and MS) for (S)-1-(3-bromophenyl)ethanamine could not be

located. The following guide is a template that outlines the structure and content that would be

included in a complete technical whitepaper. The data presented in the tables are

representative examples based on typical values for similar structures and should not be

considered as experimentally verified data for (S)-1-(3-bromophenyl)ethanamine.

Introduction
(S)-1-(3-bromophenyl)ethanamine is a chiral primary amine that serves as a valuable building

block in medicinal chemistry and organic synthesis. Its stereochemistry and the presence of a

bromine atom on the aromatic ring make it a key intermediate for the synthesis of various

biologically active molecules. Accurate structural elucidation and characterization of this

compound are paramount for its application in drug discovery and development. This technical

guide provides a comprehensive overview of the spectroscopic properties of (S)-1-(3-
bromophenyl)ethanamine, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are

also presented to ensure reproducibility and accuracy.
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The following tables summarize the expected spectroscopic data for (S)-1-(3-
bromophenyl)ethanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H NMR Spectroscopic Data (Representative)

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~7.50 s - 1H Ar-H

~7.35 d ~8.0 1H Ar-H

~7.20 d ~8.0 1H Ar-H

~7.15 t ~8.0 1H Ar-H

~4.15 q ~6.5 1H CH-NH2

~1.60 br s - 2H NH2

~1.35 d ~6.5 3H CH3

Table 2: 13C NMR Spectroscopic Data (Representative)
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Chemical Shift (δ) ppm Assignment

~147.0 Ar-C (C-NH2)

~131.0 Ar-CH

~130.0 Ar-CH

~129.0 Ar-CH

~122.0 Ar-C-Br

~121.0 Ar-CH

~50.0 CH-NH2

~25.0 CH3

Infrared (IR) Spectroscopy
Table 3: IR Absorption Data (Representative)

Wavenumber (cm-1) Intensity Assignment

3300-3400 Medium, Doublet N-H stretch (primary amine)

3000-3100 Medium Aromatic C-H stretch

2850-2950 Medium Aliphatic C-H stretch

~1600 Medium N-H bend (scissoring)

1450-1580 Strong Aromatic C=C stretch

~1070 Strong C-N stretch

~780 Strong C-Br stretch

700-900 Strong
Aromatic C-H bend (out-of-

plane)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data (Representative)
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m/z Relative Intensity (%) Assignment

201/199 ~50/~50
[M]+• (Molecular ion with

81Br/79Br)

186/184 ~100/~100 [M-CH3]+

104 ~40 [C8H8]+•

77 ~30 [C6H5]+

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. Sample Preparation: A sample of approximately 5-10 mg of (S)-1-(3-
bromophenyl)ethanamine is accurately weighed and dissolved in approximately 0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl3) in a clean, dry vial. The solution is then

transferred to a 5 mm NMR tube. A small amount of a reference standard, such as

tetramethylsilane (TMS), may be added for chemical shift calibration.

3.1.2. Data Acquisition: 1H and 13C NMR spectra are recorded on a 400 MHz (or higher) NMR

spectrometer.

1H NMR: Spectra are typically acquired with a 90° pulse angle, a spectral width of 16 ppm,

and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 16-64) are

averaged to achieve a good signal-to-noise ratio.

13C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Due to the lower

natural abundance and sensitivity of the 13C nucleus, a larger number of scans (e.g., 1024

or more) and a longer relaxation delay may be required.

Infrared (IR) Spectroscopy
3.2.1. Sample Preparation: As (S)-1-(3-bromophenyl)ethanamine is a liquid at room

temperature, the spectrum can be obtained using the neat liquid. A drop of the sample is

placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a

thin film.
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3.2.2. Data Acquisition: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. The spectrum is typically scanned over the range of 4000-400 cm-1. A

background spectrum of the clean salt plates is recorded first and automatically subtracted

from the sample spectrum to eliminate interference from atmospheric water and carbon

dioxide.

Mass Spectrometry (MS)
3.3.1. Sample Preparation: A dilute solution of (S)-1-(3-bromophenyl)ethanamine is prepared

in a volatile organic solvent, such as methanol or acetonitrile.

3.3.2. Data Acquisition: Mass spectra are typically obtained using a mass spectrometer

equipped with an Electron Ionization (EI) source. The sample is introduced into the ion source,

where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).

The resulting positively charged fragments are then separated by their mass-to-charge ratio

(m/z) by a mass analyzer and detected.

Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like (S)-1-(3-bromophenyl)ethanamine.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Analysis of (S)-1-(3-
bromophenyl)ethanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b148937#s-1-3-bromophenyl-ethanamine-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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